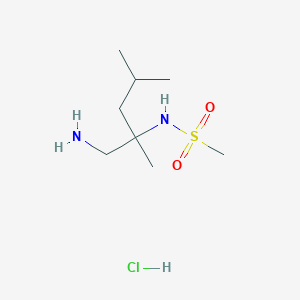
N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride, also known as ADMP, is a chemical compound used in scientific research. It is a sulfonamide derivative that has been shown to have potential applications in various fields of study.
Mecanismo De Acción
The exact mechanism of action of N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in bacteria and fungi, leading to their death. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The hypoglycemic effects of N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride are believed to be due to its ability to increase insulin sensitivity.
Biochemical and Physiological Effects:
N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes in bacteria and fungi, leading to their death. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride has been shown to increase insulin sensitivity, leading to a decrease in blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride in lab experiments is its high purity, which ensures accurate and reproducible results. Additionally, N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride has been shown to have antibacterial, antifungal, and anticancer properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride in lab experiments is its limited solubility, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for the study of N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride. One potential direction is the development of new antibiotics based on the structure of N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride. Another potential direction is the study of N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride in combination with other drugs for the treatment of cancer. Additionally, the hypoglycemic effects of N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride could be further studied for its potential use in the treatment of diabetes. Finally, the synthesis method of N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride could be optimized for higher yields and purity.
Métodos De Síntesis
The synthesis of N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride involves the reaction of 2,4-dimethylpentan-2-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride hydrochloride. This synthesis method has been reported in various scientific journals and has been shown to yield high purity N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride.
Aplicaciones Científicas De Investigación
N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride has been studied for its potential applications in various fields of scientific research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride has been studied for its potential use in the treatment of diabetes, as it has been shown to have hypoglycemic effects in animal models.
Propiedades
IUPAC Name |
N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O2S.ClH/c1-7(2)5-8(3,6-9)10-13(4,11)12;/h7,10H,5-6,9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAGTRZIDLLIDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(CN)NS(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile](/img/structure/B7630924.png)
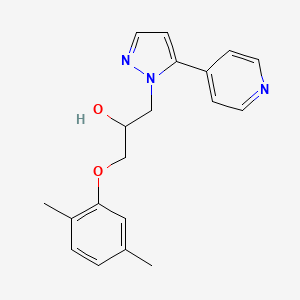
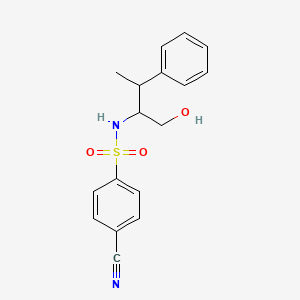
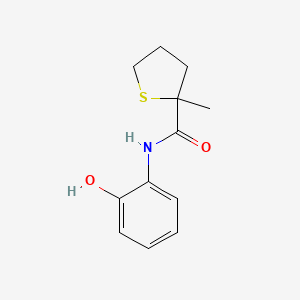
![6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one](/img/structure/B7630967.png)
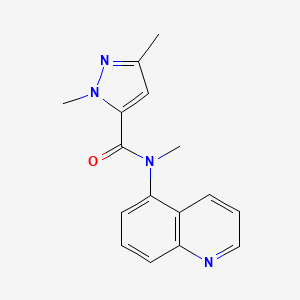
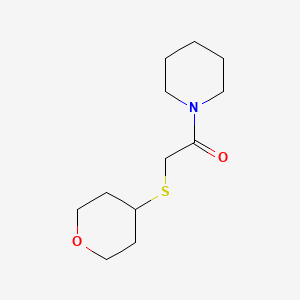
![4-[(2-Methylphenyl)methylsulfanyl]oxane](/img/structure/B7630993.png)




![2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7631030.png)
